![molecular formula C18H18N4O3 B2632748 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034283-46-8](/img/structure/B2632748.png)
2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a methoxypyrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which is obtained from S-proline via chloroacetylation followed by amidation of its carboxylate group.
Attachment of the Methoxypyrazine Group: The methoxypyrazine group is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrrolidine intermediate.
Formation of the Indole Moiety: The indole ring is typically constructed via a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or indole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Indole Derivatives: Other indole-based compounds, such as 1H-indole-3-carboxylic acid and 5-bromo-1H-indole, share the indole moiety and are studied for their medicinal properties.
Uniqueness
What sets 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole apart is the combination of the methoxypyrazine, pyrrolidine, and indole groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1H-indol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(20-8-7-19-16)25-13-6-9-22(11-13)18(23)15-10-12-4-2-3-5-14(12)21-15/h2-5,7-8,10,13,21H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFQBAJSPLRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
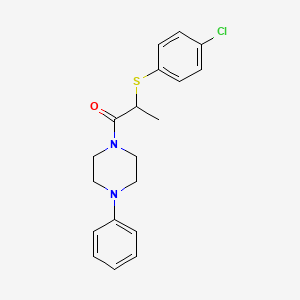
![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2632669.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)
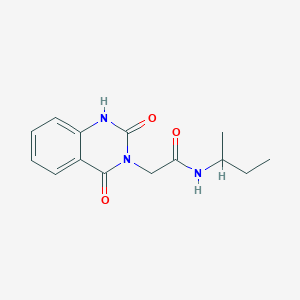

![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2632677.png)
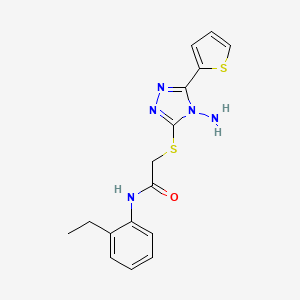
![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)
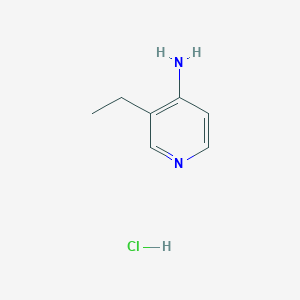
![2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2632682.png)
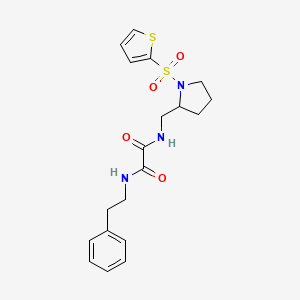
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2632685.png)
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
